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molecular formula C9H13N<br>C6H5CH2N(CH3)2<br>C9H13N B046912 N,N-Dimethylbenzylamine CAS No. 103-83-3

N,N-Dimethylbenzylamine

Cat. No. B046912
M. Wt: 135.21 g/mol
InChI Key: XXBDWLFCJWSEKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05220020

Procedure details

N,N-dimethylbenzamide (0.49 g, 3.0 mmol), triethoxysilane (1.4 mL, 7.5 mmol), titanium (IV) isopropoxide (0.04 mL, 0.15 mmol), and C6H6 (0.5 mL) were added to a flask open to the air and capped with a CaSO4 drying tube. The reaction mixture was heated to 60° C. for 16 hours. The solvent was removed in Vacuo and the contents were added to a mixture of 1 M NaOH (20mL) and THF (10mL). This mixture was stirred for 3 hours at room temperature and then poured into ethyl ether and washed with 1 M NaOH (5×50mL). The ether extracts were dried over MgSO4, filtered and the solvent was removed in vacuo to produce 0.30 g of N,N-dimethyl benzylamine as a yellowish oil (74% yield).
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
0.04 mL
Type
catalyst
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:11])[C:3](=O)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.C(O[SiH](OCC)OCC)C>CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-].C1C=CC=CC=1>[CH3:1][N:2]([CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:11] |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
0.49 g
Type
reactant
Smiles
CN(C(C1=CC=CC=C1)=O)C
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)O[SiH](OCC)OCC
Name
Quantity
0.04 mL
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
Name
Quantity
0.5 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
This mixture was stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
capped with a CaSO4 drying tube
CUSTOM
Type
CUSTOM
Details
The solvent was removed in Vacuo
ADDITION
Type
ADDITION
Details
the contents were added to a mixture of 1 M NaOH (20mL) and THF (10mL)
ADDITION
Type
ADDITION
Details
poured into ethyl ether
WASH
Type
WASH
Details
washed with 1 M NaOH (5×50mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN(C)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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